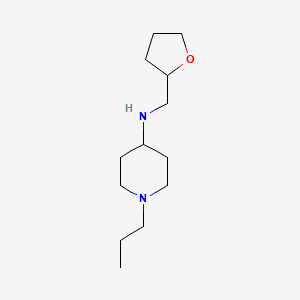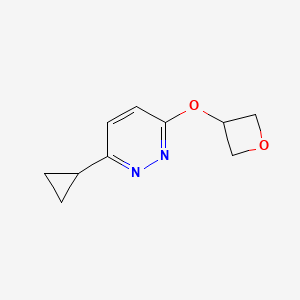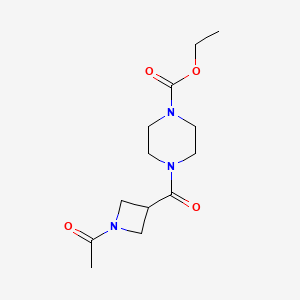
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine, also known as PMOI-1, is a chemical compound that has recently gained attention in the scientific community due to its potential as a research tool. This compound belongs to the class of piperidine derivatives and has been found to exhibit interesting pharmacological properties.
作用機序
The mechanism of action of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine involves the inhibition of dopamine uptake by the dopamine transporter (DAT). N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine binds to the DAT and blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can lead to the activation of dopamine receptors, resulting in various physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine has been shown to increase extracellular dopamine levels in the brain, leading to various biochemical and physiological effects. It has been found to increase locomotor activity and induce stereotypy in animal models. N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine has also been shown to have reinforcing properties, indicating its potential as a drug of abuse.
実験室実験の利点と制限
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine has several advantages as a research tool. It is a highly pure compound that can be synthesized in large quantities with minimal impurities. It has also been shown to exhibit interesting pharmacological properties, making it a valuable tool for studying dopamine-related disorders. However, N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine also has some limitations. It has been found to have reinforcing properties, which may limit its use in certain experiments. Additionally, its effects on dopamine levels may not accurately reflect the effects of other dopamine-related compounds, making it important to use N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine in conjunction with other research tools.
将来の方向性
There are several future directions for research involving N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine. One potential direction is the development of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine as a treatment for dopamine-related disorders such as Parkinson's disease and ADHD. Another direction is the investigation of the reinforcing properties of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine and its potential as a drug of abuse. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine and its potential as a research tool for studying dopamine-related disorders.
合成法
The synthesis of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine involves the reaction of 1-propylpiperidin-4-amine with oxirane-2-methanol in the presence of a catalyst. The reaction yields N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine as a white solid with a purity of over 98%. The synthesis method has been optimized to produce high yields of N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine with minimal impurities, making it a suitable compound for research purposes.
科学的研究の応用
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine has been found to exhibit interesting pharmacological properties, making it a valuable tool for scientific research. It has been shown to bind to the dopamine transporter (DAT) and inhibit dopamine uptake, leading to an increase in extracellular dopamine levels. This property makes N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-15-8-5-12(6-9-15)14-11-13-4-3-10-16-13/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIFYYATXSUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-1-propylpiperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)
![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)




![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)

